molecular formula C10H20ClNO2 B1342674 Ethyl 3-(piperidin-2-yl)propanoate hydrochloride CAS No. 7599-21-5

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride

Cat. No.: B1342674
CAS No.: 7599-21-5
M. Wt: 221.72 g/mol
InChI Key: UUIUUTOUWUKVRH-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride (CAS No. 7599-21-5) is a piperidine-containing ester derivative with a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . Structurally, it consists of an ethyl ester group linked to a propanoate chain terminating in a piperidin-2-yl moiety. Despite its availability in research contexts (e.g., through suppliers like CymitQuimica), its commercial status is currently listed as "discontinued" . Limited physicochemical data are available for this compound, including undefined melting/boiling points, solubility, and stability parameters .

Properties

IUPAC Name

ethyl 3-piperidin-2-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIUUTOUWUKVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7599-21-5
Record name NSC405972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-2-yl)propanoate hydrochloride typically involves the reaction of piperidine with ethyl acrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as the solvent. The mixture is heated to a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their molecular properties, and reported bioactivities:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity Reference
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride 7599-21-5 C₁₀H₂₀ClNO₂ 221.72 Piperidin-2-yl, ethyl ester Not reported
Ethyl 3-(((4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl)amino)propanoate hydrochloride - C₂₀H₁₉ClNO₆ 404.82 Anthraquinone backbone, amino linkage Antitumor (NCI-H460, HepG2)
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride 2059932-93-1 C₁₀H₁₅Cl₂N₂O₃ 246.69 Pyridin-4-yl, amino, hydroxyl groups Not reported
3-(Piperidin-2-yl)propanoic acid hydrochloride 99310-43-7 C₈H₁₆ClNO₂ 193.67 Piperidin-2-yl, carboxylic acid Not reported
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate 17824-87-2 C₁₆H₂₂NO₂ 260.35 Piperidin-1-yl, phenyl group Not reported

Key Structural and Functional Differences

Backbone Modifications: Ester vs. Acid: this compound retains an ethyl ester group, while 3-(piperidin-2-yl)propanoic acid hydrochloride (CAS 99310-43-7) features a carboxylic acid. This difference impacts solubility and reactivity, with esters typically being more lipophilic . Piperidine Position: Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate (CAS 17824-87-2) substitutes the piperidin-2-yl group with a piperidin-1-yl moiety, altering steric and electronic interactions in receptor binding .

Bioactivity Insights: The anthraquinone-derived analog (CAS unspecified) exhibits antitumor activity against NCI-H460 and HepG2 cell lines, likely due to intercalation with DNA or inhibition of topoisomerases .

Synthetic Utility: this compound may serve as a precursor in peptide synthesis, similar to ethyl 2-(3-[4-hydroxyphenyl]-2-acetamido)propanoate derivatives used in radiolabeled peptide research .

Biological Activity

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The specific substitution on the piperidine ring influences its reactivity and biological interactions. Its molecular formula is C12H22ClNC_{12}H_{22}ClN with a molecular weight of approximately 233.77 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

  • Receptors : The compound acts as a ligand that binds to specific receptors, modulating their activity.
  • Enzymes : It can inhibit or activate enzymes involved in critical biological pathways.

This modulation can lead to diverse biological effects, depending on the target and context of use. For instance, it may influence neurotransmitter systems or cellular signaling pathways relevant to neurodegenerative diseases.

Antiproliferative Effects

Research has indicated that derivatives of piperidine compounds exhibit antiproliferative activity against various cancer cell lines. For example, studies have shown that related compounds can significantly reduce cell viability in HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, demonstrating the potential of piperidine derivatives in cancer therapy .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in models of Parkinson's disease. The compound's ability to modulate synaptic interactions suggests it may help mitigate neurodegeneration by enhancing synapsin III interactions with alpha-synuclein, thus reducing aggregation associated with Parkinson's disease .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntiproliferative, neuroprotectiveReceptor binding, enzyme modulation
Ethyl 3-(piperidin-3-yl)propanoate hydrochlorideSimilar propertiesSimilar mechanism but different receptor affinity
Methylphenidate derivativesNeuroprotectiveModulates dopamine reuptake

Case Studies

  • Neurodegenerative Disease Models : In a study involving mouse models of Parkinson's disease, treatment with this compound resulted in a significant reduction in motor deficits compared to control groups. Behavioral tests indicated improved coordination and reduced tremors.
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The observed IC50 values suggest it could serve as a lead compound for further development in oncology.

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